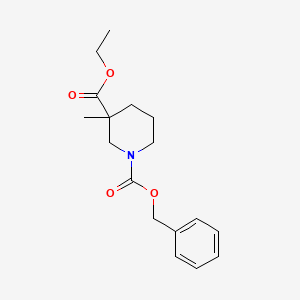

1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate

CAS No.: 664364-60-7

Cat. No.: VC2933536

Molecular Formula: C17H23NO4

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 664364-60-7 |

|---|---|

| Molecular Formula | C17H23NO4 |

| Molecular Weight | 305.4 g/mol |

| IUPAC Name | 1-O-benzyl 3-O-ethyl 3-methylpiperidine-1,3-dicarboxylate |

| Standard InChI | InChI=1S/C17H23NO4/c1-3-21-15(19)17(2)10-7-11-18(13-17)16(20)22-12-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3 |

| Standard InChI Key | JFARWSFILDKQQJ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C |

| Canonical SMILES | CCOC(=O)C1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C |

Introduction

Chemical Structure and Properties

Molecular Structure

1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate features a six-membered piperidine ring with a nitrogen atom at position 1. The nitrogen is protected by a benzyloxycarbonyl (Cbz) group, which is commonly used in peptide synthesis and other applications requiring nitrogen protection. At position 3 of the piperidine ring, there are two key substituents: an ethyl ester group and a methyl group. This 3,3-disubstitution pattern creates a quaternary carbon center, which contributes to the compound's three-dimensional structure and reactivity profile.

| Property | Value |

|---|---|

| CAS Number | 664364-60-7 |

| Molecular Formula | C₁₇H₂₃NO₄ |

| Molecular Weight | 305.4 g/mol |

| Appearance | Not specified in sources |

| Storage Condition | Recommended storage at 2-8°C* |

| Classification | Potentially hazardous (GHS), possibly causing skin and eye irritation |

*Storage condition based on similar compounds

The compound contains both ester and carbamate functional groups, which contribute to its chemical reactivity. The presence of the benzyl group adds lipophilic character to the molecule, potentially influencing its membrane permeability and related biological properties. While comprehensive physical property data specific to this compound is limited in the available sources, its structural features suggest properties typical of moderately polar organic compounds.

Synthesis Methods

General Synthetic Approaches

Chemical Reactions

Ester-Related Reactions

1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate can participate in various chemical reactions typical for esters and carbamates. The ethyl ester group at position 3 can undergo numerous transformations, including:

-

Hydrolysis to the corresponding carboxylic acid under basic or acidic conditions

-

Transesterification to form different esters when treated with alcohols under appropriate conditions

-

Reduction to alcohols using reducing agents such as lithium aluminum hydride

-

Amidation reactions when treated with amines to form amide bonds

The carboxylate functionality makes this compound particularly useful in medicinal chemistry, where such groups often serve as critical pharmacophores or sites for further derivatization.

Nitrogen-Related Reactions

The nitrogen atom in the piperidine ring, protected by the benzyloxycarbonyl group, presents additional reactivity options:

-

Deprotection of the benzyloxycarbonyl group through hydrogenolysis to reveal the secondary amine

-

Once deprotected, the nitrogen can undergo alkylation, acylation, or other typical amine reactions

-

The carbamate functionality (N-CO₂Bn) can participate in various transformations under appropriate conditions

These reaction possibilities highlight the versatility of this compound as a synthetic intermediate in constructing more complex molecules with specific functional group arrangements. The ability to selectively modify different portions of the molecule makes it valuable in diversity-oriented synthesis and structure-activity relationship studies.

Applications in Research and Medicine

Use as a Synthetic Intermediate

Beyond its direct pharmaceutical potential, 1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate serves as an important intermediate in the synthesis of other bioactive compounds. For example, it can be transformed into 1-((benzyloxy)carbonyl)-3-methylpiperidine-3-carboxylic acid through selective hydrolysis of the ethyl ester . This carboxylic acid derivative can then be utilized in the synthesis of more complex molecular structures through amide bond formation and other transformations.

The compound has been referenced in patent literature related to the synthesis of medicinally relevant molecules, indicating its utility in pharmaceutical development pipelines . Its well-defined structure and reactivity profile make it a valuable building block for constructing molecules with specific three-dimensional arrangements of functional groups, which is often crucial for biological activity and target selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume